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Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345 Get Quote

Technical Guide: 1-(Cyclohexylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(Cyclohexylmethyl)piperazine,

a heterocyclic organic compound with significant applications in pharmaceutical synthesis and

medicinal chemistry. The document details its physicochemical properties, synthesis protocols,

and its role as a key building block for pharmacologically active molecules, particularly as a

scaffold for sigma (σ) receptor ligands with potential therapeutic applications in oncology and

neurology.

Chemical and Physical Properties
1-(Cyclohexylmethyl)piperazine is a substituted piperazine derivative. The inclusion of a

cyclohexylmethyl group enhances its lipophilicity compared to the parent piperazine molecule,

influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Data
The key quantitative data for 1-(Cyclohexylmethyl)piperazine are summarized in the table

below for easy reference.
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Property Value Reference

CAS Number 57184-23-3

Molecular Weight 182.31 g/mol

Molecular Formula C₁₁H₂₂N₂

Density 0.938 g/mL at 25 °C (lit.)

Boiling Point 230-231 °C (lit.)

Refractive Index n20/D 1.4950 (lit.)

Flash Point 87.8 °C (190.0 °F) - closed cup

Synthesis of 1-(Cyclohexylmethyl)piperazine and
Derivatives
The synthesis of N-substituted piperazines, including 1-(Cyclohexylmethyl)piperazine,

typically involves the alkylation of a piperazine core. A common and efficient method is the

nucleophilic substitution reaction between a piperazine derivative and a suitable cyclohexylalkyl

halide.

Experimental Protocol: Synthesis via N-Alkylation of
Boc-Protected Piperazine
This protocol is adapted from the synthesis of the closely related compound, 1-

cyclohexylpiperazine, and represents a standard method for preparing such derivatives.[1][2]

Step 1: N-Alkylation of 1-Boc-piperazine

To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine,

4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate

under constant stirring.[1][2]

Slowly heat the mixture to reflux and maintain for 2 hours.[1][2]

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.

Filter the solid potassium salts and wash with acetonitrile.

Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-

cyclohexylpiperazine, as an oil.[1][2]

Step 2: Deprotection of the Boc Group

In a suitable reactor, dissolve the intermediate from Step 1 in absolute ethanol.

Slowly add concentrated hydrochloric acid. Note that this reaction is exothermic.[1]

Heat the mixture to reflux until the deprotection is complete (monitor by TLC).

Cool the reaction and evaporate the solvent to dryness to obtain the hydrochloride salt of the

product.[1]

Step 3: Neutralization and Purification

Dissolve the hydrochloride salt in water.

Adjust the pH to 12-14 by adding an inorganic base, such as sodium hydroxide.[1]

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation to yield pure 1-
(Cyclohexylmethyl)piperazine.[1]

Synthesis Workflow Diagram
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Synthesis Workflow
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Caption: Workflow for the synthesis of 1-(Cyclohexylmethyl)piperazine.

Biological Activity and Therapeutic Potential
1-(Cyclohexylmethyl)piperazine serves as a crucial scaffold in the development of ligands

targeting sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological and

psychiatric conditions, as well as in the pathology of cancer.

Role as a Sigma-2 (σ₂) Receptor Ligand Precursor in
Cancer Research
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Derivatives of 1-(Cyclohexylmethyl)piperazine have been synthesized and identified as high-

affinity ligands for the σ₂ receptor, which is often overexpressed in proliferating cancer cells,

including pancreatic cancer.[4][5]

One notable derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-

yl)propyl]piperazine), has demonstrated the ability to induce cell death in pancreatic cancer cell

lines.[4][5] The proposed mechanism of action involves the induction of mitochondrial stress,

leading to apoptosis.

Signaling Pathway of a σ₂ Receptor Agonist Derivative
The binding of a σ₂ receptor agonist, derived from the 1-(Cyclohexylmethyl)piperazine
scaffold, can trigger a cascade of events leading to programmed cell death.
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Proposed Anti-Cancer Signaling Pathway
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Caption: σ₂ receptor-mediated apoptosis signaling pathway.

Potential as a Scaffold for Analgesics
Research into related cyclohexyl-piperazine compounds has revealed potent analgesic

properties. For instance, the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-
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45) exhibited analgesic activity comparable to that of morphine in animal models.[6] This

suggests that the 1-(Cyclohexylmethyl)piperazine core structure is a viable starting point for

the development of novel pain management therapies.

Experimental Protocols for Biological Evaluation
Sigma Receptor Radioligand Binding Assay
This is a generalized protocol to determine the binding affinity of a compound for σ₁ and σ₂

receptors.[7]

Materials:

Test compound (e.g., a derivative of 1-(Cyclohexylmethyl)piperazine)

Radioligands: [³H]-(+)-pentazocine (for σ₁) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂)

Non-labeled displacers: Haloperidol or (+)-pentazocine

Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)

Assay buffer (e.g., Tris-HCl)

Glass fiber filters

Scintillation counter and fluid

Procedure:

Prepare tissue homogenates according to standard laboratory procedures.

For the σ₁ assay, incubate the membrane homogenate with [³H]-(+)-pentazocine and various

concentrations of the test compound.

For the σ₂ assay, incubate the membrane homogenate with [³H]-DTG in the presence of a

high concentration of a selective σ₁ ligand (like (+)-pentazocine) to block binding to σ₁ sites,

along with various concentrations of the test compound.
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Define non-specific binding using a high concentration of a non-labeled ligand like

haloperidol.

Incubate the reactions at the appropriate temperature and for a sufficient duration to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters.

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using

a scintillation counter.

Calculate the Ki (inhibition constant) for the test compound by analyzing the competitive

inhibition data using non-linear regression analysis (e.g., using Prism software).

In Vitro Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

Cancer cell line (e.g., Panc-1, BxPC3 for pancreatic cancer)

Complete cell culture medium

Test compound dissolved in a suitable solvent (e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:
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Seed the cancer cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Treat the cells with serial dilutions of the test compound and incubate for a specified period

(e.g., 48 or 72 hours). Include vehicle-only controls.

After the incubation period, add MTT solution to each well and incubate for 2-4 hours,

allowing viable cells to convert the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) by plotting a dose-response curve.

Conclusion
1-(Cyclohexylmethyl)piperazine is a valuable chemical intermediate with a well-defined

physicochemical profile. Its utility as a scaffold, particularly for the development of sigma

receptor ligands, positions it as a compound of significant interest for drug discovery programs

in oncology and neuropharmacology. The synthetic routes are well-established, and a variety of

standard biological assays can be employed to characterize the activity of its derivatives. This

guide provides a foundational resource for researchers aiming to explore the therapeutic

potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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